molecular formula C6H7N3OS2 B13987608 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- CAS No. 91260-00-3

4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)-

Cat. No.: B13987608
CAS No.: 91260-00-3
M. Wt: 201.3 g/mol
InChI Key: IHFWQEMECIOYEY-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles, basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as urease and acetylcholinesterase, which are crucial for various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biological effects.

Properties

CAS No.

91260-00-3

Molecular Formula

C6H7N3OS2

Molecular Weight

201.3 g/mol

IUPAC Name

2-methyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H7N3OS2/c1-4-9(5(10)2-11-4)6-8-7-3-12-6/h3-4H,2H2,1H3

InChI Key

IHFWQEMECIOYEY-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(=O)CS1)C2=NN=CS2

Origin of Product

United States

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